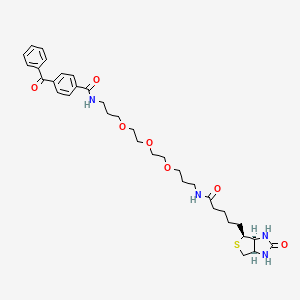

Biotin-PEG3-benzophenone

Description

The exact mass of the compound N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-4-benzophenone is 654.30872099 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-benzoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N4O7S/c39-30(11-5-4-10-29-31-28(24-46-29)37-34(42)38-31)35-16-6-18-43-20-22-45-23-21-44-19-7-17-36-33(41)27-14-12-26(13-15-27)32(40)25-8-2-1-3-9-25/h1-3,8-9,12-15,28-29,31H,4-7,10-11,16-24H2,(H,35,39)(H,36,41)(H2,37,38,42)/t28-,29-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJSAUXAUBGYDL-QMOZSOIISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102518 | |

| Record name | (3aS,4S,6aR)-N-[1-(4-Benzoylphenyl)-1-oxo-6,9,12-trioxa-2-azapentadec-15-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-96-9 | |

| Record name | (3aS,4S,6aR)-N-[1-(4-Benzoylphenyl)-1-oxo-6,9,12-trioxa-2-azapentadec-15-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[1-(4-Benzoylphenyl)-1-oxo-6,9,12-trioxa-2-azapentadec-15-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotin-PEG3-Benzophenone: A Trifunctional Reagent for Photoaffinity Labeling and Target Identification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-benzophenone is a versatile heterobifunctional crosslinking reagent meticulously engineered for the covalent capture and subsequent identification of molecular interactions. This powerful tool is indispensable in the fields of chemical biology, proteomics, and drug discovery for elucidating protein-protein, protein-small molecule, and protein-nucleic acid interactions. Its unique trifunctional architecture, comprising a high-affinity biotin tag, a flexible polyethylene glycol (PEG) spacer, and a photo-activatable benzophenone moiety, enables researchers to permanently capture transient interactions and identify previously unknown binding partners.

The benzophenone group, upon activation with long-wave ultraviolet (UV) light (approximately 350-365 nm), forms a highly reactive triplet state diradical. This intermediate can then covalently crosslink with adjacent molecules, primarily through the insertion into C-H and N-H bonds.[1] This process, known as photoaffinity labeling, creates a stable, covalent bond between the probe and its interacting partner. The biotin tag serves as a robust purification handle, allowing for the efficient enrichment of the crosslinked complexes using avidin or streptavidin-based affinity chromatography.[2] The PEG3 linker provides a flexible spacer arm, which can help to minimize steric hindrance and improve the accessibility of the biotin tag for capture.

This technical guide provides a comprehensive overview of the applications of this compound, including detailed experimental protocols and illustrative data to guide researchers in its effective use.

Core Applications

The primary application of this compound is in photoaffinity labeling experiments designed to:

-

Identify the cellular targets of small molecule drugs or bioactive compounds: By conjugating a small molecule of interest to this compound, researchers can "fish" for its binding partners in a complex biological sample, such as a cell lysate.

-

Map protein-protein interaction interfaces: When incorporated into a peptide or protein known to be part of a complex, this reagent can be used to identify residues at the binding interface.

-

Validate computational models of molecular interactions: The covalent crosslinks formed provide direct experimental evidence of proximity between a ligand and its target.

Data Presentation

The following tables provide illustrative quantitative data that could be generated in experiments utilizing a this compound-conjugated probe. This data is representative and intended to demonstrate the types of results that can be obtained.

Table 1: Illustrative Binding Affinity of a this compound-Ligand Probe

| Probe Compound | Target Protein | Binding Affinity (Kd) | Assay Method |

| Ligand-Biotin-PEG3-Benzophenone | Target Protein X | 50 nM | Isothermal Titration Calorimetry |

| Unconjugated Ligand | Target Protein X | 45 nM | Isothermal Titration Calorimetry |

| This compound | Target Protein X | > 100 µM | Isothermal Titration Calorimetry |

This table illustrates that the conjugation of this compound to the ligand has a minimal effect on its binding affinity for the target protein.

Table 2: Illustrative Crosslinking Efficiency as a Function of UV Irradiation Time

| UV Irradiation Time (minutes) | % Crosslinking Efficiency | Method of Quantification |

| 0 | 0% | SDS-PAGE with Streptavidin-HRP Blot |

| 5 | 15% | SDS-PAGE with Streptavidin-HRP Blot |

| 10 | 35% | SDS-PAGE with Streptavidin-HRP Blot |

| 20 | 50% | SDS-PAGE with Streptavidin-HRP Blot |

| 30 | 55% | SDS-PAGE with Streptavidin-HRP Blot |

This table demonstrates a time-dependent increase in the covalent crosslinking of the probe to its target upon UV exposure, with the reaction approaching saturation after 20-30 minutes.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using this compound for target identification.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

1. Preparation of Reagents:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

- Probe Stock Solution: Dissolve the this compound conjugated probe in DMSO to a final concentration of 10 mM.

- Cell Lysate: Prepare cell lysate from the desired cell line or tissue using the Lysis Buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

2. Incubation of Probe with Lysate:

- In a microcentrifuge tube, combine 1 mg of total protein from the cell lysate with the this compound probe to a final concentration of 1-10 µM.

- As a negative control, prepare a parallel sample with an equivalent volume of DMSO.

- For competition experiments, pre-incubate the lysate with a 100-fold molar excess of the unconjugated ligand for 30 minutes before adding the probe.

- Incubate the samples for 1 hour at 4°C with gentle rotation to allow for the formation of the non-covalent probe-target complex.

3. UV Crosslinking:

- Transfer the samples to a 24-well plate or place the open microcentrifuge tubes on ice.

- Irradiate the samples with a long-wave UV lamp (365 nm) at a distance of 5-10 cm for 15-30 minutes on ice.[3] The optimal irradiation time should be determined empirically.

4. Analysis of Crosslinking:

- After irradiation, add 4X SDS-PAGE loading buffer to a portion of the sample.

- Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

- Detect the biotinylated (crosslinked) proteins by Western blotting using streptavidin-HRP and a suitable chemiluminescent substrate.

Protocol 2: Pull-Down Assay for Identification of Target Proteins

1. Preparation of Streptavidin Beads:

- Resuspend streptavidin-coated magnetic beads in Lysis Buffer.

- Wash the beads three times with Lysis Buffer according to the manufacturer's instructions.

2. Capture of Crosslinked Complexes:

- Add the UV-crosslinked cell lysate from Protocol 1 to the washed streptavidin beads.

- Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

3. Washing:

- Place the tubes on a magnetic stand and discard the supernatant.

- Wash the beads three times with 1 mL of Lysis Buffer.

- Perform one wash with a high-salt buffer (e.g., Lysis Buffer with 500 mM NaCl) to reduce non-specific binding.

- Perform a final wash with a low-salt buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove residual detergents.

4. Elution:

- Elute the bound proteins from the beads by adding 50 µL of 2X SDS-PAGE loading buffer containing 2 mM biotin and heating at 95°C for 10 minutes. The free biotin will compete with the biotinylated probe for binding to streptavidin.

- Alternatively, for mass spectrometry analysis, on-bead digestion can be performed.

5. Analysis by Mass Spectrometry:

- Resolve the eluted proteins on an SDS-PAGE gel and visualize with Coomassie blue or silver staining.

- Excise the protein bands of interest and subject them to in-gel tryptic digestion.

- Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Conclusion

This compound is a powerful and versatile tool for the study of molecular interactions. Its trifunctional design enables the covalent capture of binding partners through photoaffinity labeling and their subsequent enrichment and identification via biotin-streptavidin affinity purification. The detailed protocols and illustrative data presented in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their experimental workflows for target identification and validation, ultimately advancing our understanding of complex biological systems and accelerating drug discovery efforts.

References

- 1. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG3-benzophenone: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-benzophenone is a trifunctional chemical probe that has emerged as a powerful tool in chemical biology and drug discovery. It integrates three key moieties: a biotin group for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a benzophenone group that acts as a photo-activatable cross-linker. This unique combination allows for the covalent capture and subsequent identification of interacting biomolecules, particularly protein-ligand interactions, through a technique known as photoaffinity labeling.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and workflow visualizations.

Chemical Structure and Properties

This compound is characterized by a biotin molecule linked via a triethylene glycol spacer to a benzophenone photophore. The benzophenone moiety can be photo-activated by UV light, typically around 350-365 nm, to form a highly reactive triplet diradical. This diradical can then covalently cross-link with nearby molecules, primarily by abstracting hydrogen atoms from C-H or N-H bonds.[2][4] The biotin "handle" allows for the specific and high-affinity capture of the cross-linked complexes using streptavidin or avidin-conjugated resins.[1][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₄H₄₆N₄O₇S | [6] |

| Molecular Weight | 654.82 g/mol | [6] |

| CAS Number | 756525-96-9 | [6] |

| Appearance | Solid or viscous liquid | [6] |

| Purity | >90% | [6] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [7] |

| Storage Conditions | Store at -20°C, protected from light. | [8] |

| UV Absorption Maximum (λmax) | Approximately 350-365 nm (for the benzophenone moiety) | [2][4] |

Mechanism of Action: Photoaffinity Labeling

The utility of this compound lies in its ability to perform photoaffinity labeling. This process allows for the conversion of non-covalent interactions into stable covalent bonds upon photo-irradiation. The general mechanism is as follows:

-

Incubation: The this compound probe, often conjugated to a ligand of interest, is incubated with a biological sample (e.g., cell lysate, purified protein) containing the target biomolecule. The ligand-conjugated probe specifically binds to its target.

-

Photo-activation: The sample is exposed to UV light at a wavelength of approximately 350-365 nm. The benzophenone group absorbs the light energy and transitions to an excited triplet state, forming a reactive diradical.[4]

-

Covalent Cross-linking: The highly reactive benzophenone diradical abstracts a hydrogen atom from a nearby amino acid residue of the target protein, forming a stable covalent bond. This effectively "captures" the interacting partner.

-

Enrichment and Identification: The biotin tag on the now covalently linked complex is used for affinity purification using streptavidin-coated beads. The enriched protein complexes can then be identified and characterized using techniques such as mass spectrometry.[1][3]

Experimental Protocols

The following is a generalized protocol for a photoaffinity labeling experiment followed by a pull-down assay using this compound conjugated to a ligand of interest. Researchers should optimize concentrations, incubation times, and UV exposure based on their specific target and system.

I. Photoaffinity Labeling Protocol

-

Preparation of Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

-

Wash Buffer: Lysis buffer without NP-40.

-

Elution Buffer: 0.1 M glycine (pH 2.8) or SDS-PAGE sample buffer.

-

This compound Probe: Prepare a stock solution in DMSO. The final concentration in the experiment will typically range from 1 to 100 µM.

-

-

Incubation of Probe with Target:

-

Incubate the cell lysate or purified protein with the this compound probe for 1-4 hours at 4°C to allow for binding to the target protein.

-

Control: A competition experiment should be performed by pre-incubating the sample with an excess of the unlabeled ligand to demonstrate the specificity of the probe's interaction.[1]

-

-

UV Cross-linking:

II. Biotin-Based Pull-Down Assay Protocol

-

Binding to Streptavidin Beads:

-

Add streptavidin-conjugated magnetic or agarose beads to the UV-irradiated lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnet or centrifugation.

-

Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using the Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

-

For protein identification, the bands of interest can be excised from the gel and subjected to in-gel digestion and subsequent analysis by mass spectrometry.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound for target identification.

Case Study: Elucidation of the Rho Signaling Pathway

Photoaffinity labeling has been instrumental in deconvoluting complex signaling pathways. For instance, a study aimed to identify the molecular targets of CCG-1423, a known inhibitor of the Rho signaling pathway.[1] The researchers synthesized a photoaffinity probe incorporating the CCG-1423 scaffold, a benzophenone photophore, and a fluorescent tag for detection. Upon incubation with cell lysates and UV irradiation, the probe specifically labeled a 24 kDa protein. This labeling was competitively inhibited by an excess of the parent CCG-1423 compound, confirming the specificity of the interaction. Subsequent proteomic analysis identified this protein, providing crucial insights into the mechanism of action of the inhibitor within the Rho signaling cascade. This example highlights the power of benzophenone-based photoaffinity probes in target identification and the elucidation of cellular signaling networks.

Conclusion

This compound is a versatile and powerful tool for researchers in academia and industry. Its trifunctional nature enables the specific capture and identification of protein-ligand interactions, which is crucial for target validation, drug discovery, and the fundamental understanding of biological processes. The combination of a highly specific affinity tag, a biocompatible spacer, and an efficient photo-cross-linker makes it an invaluable reagent for modern chemical biology. By following well-defined experimental protocols and leveraging advanced analytical techniques, researchers can effectively utilize this compound to unravel the complexities of the proteome and accelerate the development of novel therapeutics.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin-dPEG 3-benzophenone 756525-96-9 [sigmaaldrich.com]

- 7. targetmol.com [targetmol.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG3-Benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action and application of the hetero-bifunctional crosslinking reagent, Biotin-PEG3-benzophenone. This reagent is a powerful tool in chemical biology and drug discovery for the identification and characterization of protein-protein and protein-small molecule interactions. This document details the individual roles of the biotin, polyethylene glycol (PEG), and benzophenone moieties, the photochemical basis of its crosslinking activity, and provides representative protocols for its use in experimental workflows such as photoaffinity labeling and pull-down assays.

Introduction

The elucidation of molecular interactions is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture transient and stable interactions between proteins and other molecules directly within a complex biological milieu. This compound is a versatile photoaffinity probe designed for this purpose. It combines three key functional components: a high-affinity biotin tag for purification, a flexible polyethylene glycol (PEG) spacer, and a photo-activatable benzophenone crosslinking group. Upon activation with ultraviolet (UV) light, the benzophenone moiety forms a covalent bond with nearby molecules, effectively "trapping" interaction partners. The biotin tag then allows for the selective enrichment of these crosslinked complexes for subsequent analysis by techniques such as mass spectrometry.

Chemical Structure and Component Functions

The efficacy of this compound stems from the distinct properties of its three core components, which are synergistically integrated into a single molecular tool.

Biotin: The High-Affinity Capture Tag

Biotin (Vitamin H) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the purification and isolation of labeled biomolecules. Once a target protein is covalently crosslinked by the benzophenone group, the biotin tag allows for the efficient capture of the entire complex using streptavidin-functionalized beads or surfaces.

PEG3 Spacer: The Flexible Linker

The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic linker that connects the biotin tag to the benzophenone photoreactive group. This spacer serves several critical functions:

-

Reduces Steric Hindrance: The length and flexibility of the PEG spacer minimize steric interference between the biotin tag and the interacting molecules, allowing for efficient binding to both the target protein and streptavidin.

-

Enhances Solubility: The hydrophilic nature of the PEG linker improves the aqueous solubility of the reagent and the resulting biotinylated molecules.

-

Maintains Biological Activity: By providing distance between the bulky biotin-streptavidin complex and the site of interaction, the PEG spacer helps to preserve the native conformation and function of the interacting proteins.

Benzophenone: The Photo-Reactive Crosslinker

Benzophenone is a photo-activatable crosslinking agent. Upon absorption of UV light, it undergoes a photochemical reaction that enables it to form covalent bonds with neighboring molecules. Benzophenones are favored as photo-crosslinkers due to their chemical stability and their activation wavelength (typically around 350-365 nm), which is less damaging to biological samples compared to shorter wavelength UV radiation.[1]

Core Mechanism of Action: Photocrosslinking

The central mechanism of action of this compound is the UV-induced covalent crosslinking of the benzophenone moiety to a target molecule. This process can be broken down into two key steps: photoactivation and covalent bond formation.

Photoactivation of Benzophenone

Upon irradiation with UV light at a wavelength of approximately 350-365 nm, the benzophenone molecule absorbs a photon, which excites an electron from a non-bonding n-orbital to an anti-bonding π-orbital (n→π transition). This initially forms a short-lived, excited singlet state (S1). Through a highly efficient process called intersystem crossing (ISC), the excited singlet state is rapidly converted into a more stable, longer-lived triplet state (T1). This triplet state is a diradical, with two unpaired electrons, making it highly reactive.

dot```dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Covalent bond formation via hydrogen abstraction.

Quantitative Data

While the precise crosslinking efficiency of this compound can vary depending on the specific interacting molecules and experimental conditions, the following table summarizes key quantitative parameters gathered from studies using benzophenone-based photo-crosslinkers. It is important to note that these values should be considered as a starting point for experimental optimization.

| Parameter | Typical Value/Range | Notes |

| UV Activation Wavelength | 350 - 365 nm | Optimal for excitation of the n→π* transition of benzophenone. Shorter wavelengths (~254 nm) can also be used but may cause damage to proteins and nucleic acids. [2][3] |

| UV Irradiation Energy | 1 - 10 J/cm² | The total energy delivered is a critical parameter. Higher energy can increase crosslinking but also potential for sample damage. [2][3] |

| UV Irradiation Time | 5 - 60 minutes | Dependent on the intensity of the UV source and the distance to the sample. [4] |

| Reagent Concentration | 10 - 100 µM | The optimal concentration needs to be determined empirically and depends on the affinity of the probe for its target. |

| Molar Excess of Reagent | 10:1 to 100:1 (Reagent:Target) | A molar excess is typically used to drive the crosslinking reaction. [4] |

| Crosslinking Distance | ~3.1 Å | The approximate distance between the benzophenone carbonyl oxygen and the abstracted hydrogen atom. |

Experimental Protocols

The following protocols provide a general framework for using this compound in photoaffinity labeling and subsequent pull-down experiments. These should be adapted and optimized for the specific biological system under investigation.

General Photoaffinity Labeling Protocol

This protocol describes the basic steps for covalently labeling a target protein with this compound.

-

Incubation:

-

Prepare a solution containing the purified target protein and its suspected interaction partner in a suitable binding buffer (e.g., PBS or Tris-based buffers).

-

Add this compound to the desired final concentration (e.g., 50 µM).

-

Incubate the mixture for 30-60 minutes at room temperature or 4°C to allow for the formation of the non-covalent interaction complex.

-

-

UV Irradiation:

-

Place the sample in a UV-transparent container (e.g., a quartz cuvette or on the lid of a microcentrifuge tube) on ice.

-

Irradiate the sample with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time and distance from the UV source should be determined empirically. [4]

-

-

Quenching (Optional):

-

To quench any unreacted benzophenone, a free radical scavenger such as DTT or β-mercaptoethanol can be added to the reaction mixture after irradiation.

-

-

Analysis:

-

The crosslinked products can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin-HRP conjugate to confirm successful labeling. A shift in the molecular weight of the target protein or the appearance of a new, higher molecular weight band corresponding to the crosslinked complex is indicative of a successful reaction.

-

Pull-Down Assay for Identification of Interaction Partners

This protocol outlines the steps for enriching the biotin-labeled crosslinked complexes to identify unknown interaction partners.

-

Perform Photoaffinity Labeling:

-

Follow the photoaffinity labeling protocol as described above, using a cell lysate or a mixture of proteins as the sample.

-

-

Streptavidin Bead Incubation:

-

Add streptavidin-conjugated magnetic or agarose beads to the irradiated sample.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated complexes to the beads.

-

-

Washing:

-

Pellet the beads (either by centrifugation or using a magnetic stand) and discard the supernatant.

-

Wash the beads several times with a stringent wash buffer (e.g., RIPA buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of free biotin.

-

-

Identification of Interacting Proteins:

-

The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or Coomassie blue staining.

-

For protein identification, the protein bands of interest can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis (e.g., LC-MS/MS).

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

dot

Caption: A typical experimental workflow using this compound.

Conclusion

This compound is a robust and versatile tool for the study of molecular interactions. Its trifunctional design allows for the efficient capture and subsequent identification of binding partners in a variety of biological contexts. A thorough understanding of its mechanism of action, particularly the photochemistry of the benzophenone group, is crucial for the successful design and execution of experiments. The protocols and data provided in this guide serve as a foundation for researchers to effectively utilize this powerful reagent in their scientific endeavors. Optimization of experimental parameters for each specific system is paramount to achieving reliable and insightful results.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to Biotin-PEG3-Benzophenone for Protein Interaction Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Biotin-PEG3-benzophenone, a trifunctional chemical probe, and its application in photo-affinity labeling (PAL) for the discovery and characterization of protein-protein and small molecule-protein interactions.

Introduction: The Power of Proximity

Identifying the cellular targets of small molecules or mapping the interaction partners of a specific protein is fundamental to understanding biological processes and advancing drug discovery. Photo-affinity labeling (PAL) is a powerful chemical proteomics technique that covalently captures these interactions in their native cellular environment.[1][2][3]

This compound is a versatile PAL reagent designed for this purpose. It consists of three key components:

-

Biotin: A high-affinity tag for enrichment. It binds exceptionally strongly to streptavidin, allowing for the efficient purification of labeled proteins from complex mixtures like cell lysates.[1][4]

-

Benzophenone: A photo-reactive group. Upon exposure to UV light (typically 350-365 nm), it forms a reactive triplet diradical that can covalently crosslink with nearby proteins, permanently "tagging" interaction partners.[2][5][6] Benzophenones are favored for their stability and the fact that their activation wavelength minimizes damage to biological molecules.[5][6]

-

PEG3 (Polyethylene Glycol) Linker: A flexible spacer that connects the biotin and benzophenone moieties. The linker's length is crucial to minimize steric hindrance and position the photoreactive group effectively for crosslinking without disrupting the primary interaction.[2]

This combination allows researchers to first introduce the probe into a biological system where it interacts non-covalently with its target, then permanently lock this interaction using UV light, and finally, isolate the resulting complex for identification by mass spectrometry.

Mechanism of Action

The utility of this compound hinges on a two-step process: reversible binding followed by irreversible, light-activated crosslinking.

-

Non-Covalent Binding: The probe, often attached to a ligand or "bait" molecule, is introduced to a cellular system (in-situ) or cell lysate (in-vitro).[1] It binds reversibly to the target protein(s) of the bait molecule.

-

Photo-Activation and Covalent Crosslinking: The system is irradiated with UV light. The benzophenone group absorbs this energy and is excited to a reactive triplet diradical state.[6] This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue (often C-H bonds), forming a stable, covalent carbon-carbon bond between the probe and the interacting protein.[6] This permanently captures the transient interaction.

Experimental Workflow and Protocols

A typical chemical proteomics workflow using this compound involves several key stages, from initial cell treatment to the final identification of interacting proteins.[1][7]

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for each specific biological system and target.

A. Photo-crosslinking in Live Cells (In-Situ)

-

Cell Culture: Plate cells to desired confluency (e.g., 80-90%).

-

Probe Incubation: Replace the medium with a serum-free medium containing the this compound probe (concentration typically ranges from 1-100 µM). Incubate for a predetermined time (e.g., 1-4 hours) to allow for cell uptake and target binding.

-

Irradiation: Wash the cells with cold PBS to remove the excess probe. Place the culture plate on ice and irradiate with a UV lamp (365 nm) for 15-60 minutes. The distance from the lamp to the cells is a critical parameter to optimize.

-

Cell Harvesting: After irradiation, immediately lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lysate Preparation: Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. The supernatant is now ready for affinity purification.

B. Affinity Purification of Crosslinked Proteins

-

Bead Preparation: Use streptavidin-coated magnetic or agarose beads.[4] Wash the beads several times with the lysis buffer to equilibrate them.

-

Binding: Add the clarified cell lysate to the washed streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: This is a critical step to reduce non-specific binders.[7] Perform a series of stringent washes. A typical wash series might include:

-

2x washes with high-salt buffer (e.g., Lysis Buffer + 500 mM NaCl).

-

2x washes with lysis buffer.

-

2x washes with a detergent-containing buffer (e.g., 1% NP-40 in PBS).[7]

-

2x washes with a high urea buffer (e.g., 2 M Urea in PBS).

-

2x washes with PBS or ammonium bicarbonate buffer.

-

-

Elution/Digestion:

-

On-Bead Digestion (Recommended for MS): Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and add trypsin. Digest overnight at 37°C.[4] The resulting peptides are then collected from the supernatant for mass spectrometry analysis. This method avoids the harsh conditions needed to elute biotin from streptavidin, which can interfere with MS.[4]

-

Competitive Elution (for Western Blot): Elute proteins by boiling the beads in an SDS-PAGE loading buffer containing a high concentration of free biotin.[4]

-

Data Analysis and Presentation

Following LC-MS/MS analysis, the raw data must be processed to identify and quantify the proteins captured by the probe. Quantitative proteomics approaches, such as label-free quantification (LFQ) or stable isotope labeling (SILAC), are essential to distinguish true interactors from background contaminants.[8][9] A crucial control experiment, such as a competition assay with an excess of unlabeled ligand or a sample without UV irradiation, is necessary to confirm the specificity of the identified interactions.[2][10]

Table 1: Representative Quantitative Proteomics Data

The table below illustrates how data from a photo-affinity labeling experiment is typically presented. It shows a list of proteins identified, their quantitative values (e.g., Label-Free Quantification intensity), and the statistical significance of their enrichment in the probe-treated sample versus a control.

| Protein ID (UniProt) | Gene Name | Enrichment (Fold Change) | p-value | Unique Peptides | Description |

| P04637 | TP53 | 15.2 | 1.8E-05 | 21 | Cellular tumor antigen p53 |

| Q06609 | HDAC1 | 12.8 | 4.5E-05 | 18 | Histone deacetylase 1[2] |

| P55060 | HDAC3 | 11.5 | 9.1E-05 | 15 | Histone deacetylase 3[2] |

| Q9Y243 | MDM2 | 9.7 | 2.2E-04 | 12 | E3 ubiquitin-protein ligase Mdm2 |

| P62258 | RPLP0 | 1.1 | 0.85 | 5 | 60S acidic ribosomal protein P0 |

| P02768 | ALB | 0.9 | 0.91 | 35 | Serum albumin (Non-specific) |

Note: Data is for illustrative purposes and represents typical results from a quantitative affinity purification mass spectrometry (q-AP-MS) experiment.[8][9]

Applications and Considerations

Applications:

-

Target Deconvolution: Identifying the direct molecular targets of bioactive compounds discovered in phenotypic screens.[2]

-

Binding Site Characterization: Pinpointing the specific domain or residues involved in a protein-ligand interaction.[5]

-

Interactome Mapping: Discovering the network of proteins that interact with a specific protein of interest in a cellular context.

Considerations:

-

Probe Design: The attachment point of the this compound moiety to the ligand of interest is critical to avoid disrupting the binding interaction.

-

Non-Specific Labeling: Benzophenone can react with solvent or abundant, non-interacting proteins. Rigorous controls and quantitative analysis are essential to filter out these false positives.[10]

-

Labeling Efficiency: Crosslinking is often a low-efficiency process. Optimization of probe concentration, incubation time, and UV exposure is required.[1]

References

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analyzing protein-protein interactions by quantitative mass spectrometry - MDC Repository [edoc.mdc-berlin.de]

- 10. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purity of Biotin-PEG3-benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Biotin-PEG3-benzophenone, a valuable heterobifunctional reagent commonly employed in photoaffinity labeling and cross-linking studies. The methodologies and data presented herein are designed to equip researchers with the necessary information to produce and characterize this compound with a high degree of confidence.

Introduction

This compound is a molecule that incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a triethylene glycol (PEG3) spacer to enhance hydrophilicity and provide spatial separation, and a benzophenone group that serves as a photo-activatable cross-linking agent. Upon activation with UV light, the benzophenone group forms a highly reactive triplet state that can covalently bind to adjacent molecules, making it an invaluable tool for identifying and characterizing protein-protein interactions and ligand-receptor binding.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the activation of a benzophenone derivative containing a carboxylic acid to form an N-hydroxysuccinimide (NHS) ester. The second step is the coupling of the NHS-activated benzophenone with Biotin-PEG3-amine.

Synthesis Workflow

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Benzoylbenzoic acid N-succinimidyl ester (Benzophenone-NHS ester)

-

To a solution of 4-benzoylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), add N-hydroxysuccinimide (NHS, 1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzophenone-NHS ester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve Biotin-PEG3-amine (1.0 eq) in anhydrous DMF.

-

Add diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to the solution.

-

Add a solution of the crude Benzophenone-NHS ester (1.2 eq) in anhydrous DMF dropwise to the Biotin-PEG3-amine solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. A two-step purification strategy involving silica gel chromatography followed by affinity purification is recommended.

Purification Workflow

Experimental Protocol: Purification

Silica Gel Column Chromatography

-

Prepare a silica gel column packed in a suitable solvent system (e.g., dichloromethane).

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Collect fractions and analyze by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Streptavidin Affinity Chromatography

-

Equilibrate a streptavidin-agarose column with a binding buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Dissolve the partially purified product in the binding buffer and apply it to the column.

-

Wash the column extensively with the binding buffer to remove non-biotinylated impurities.

-

Elute the bound this compound using a competitive elution buffer containing a high concentration of free biotin or under denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5).

-

Immediately neutralize and desalt the eluted fractions if denaturing conditions are used.

-

Lyophilize the pure fractions to obtain the final product.

Purity Analysis

The purity of the final product should be assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow

Experimental Protocols and Data Presentation

High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Presentation:

| Parameter | Value |

| Retention Time | ~15.2 min |

| Purity (by peak area) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: ¹H NMR and ¹³C NMR.

-

-

Data Presentation (¹H NMR - Representative Chemical Shifts in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.40 | m | 9H | Aromatic protons (benzophenone) |

| 6.40 | s | 1H | NH (biotin ureido ring) |

| 6.35 | s | 1H | NH (biotin ureido ring) |

| 4.50 | m | 1H | CH (biotin) |

| 4.30 | m | 1H | CH (biotin) |

| 3.70 - 3.50 | m | 12H | OCH₂CH₂O (PEG) |

| 3.15 | m | 1H | CHS (biotin) |

| 2.92 | dd | 1H | CH₂ (biotin) |

| 2.70 | d | 1H | CH₂ (biotin) |

| 2.20 | t | 2H | CH₂CO (biotin) |

| 1.80 - 1.40 | m | 6H | CH₂ (biotin side chain) |

Mass Spectrometry (MS)

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.

-

-

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₃₄H₄₅N₄O₇S |

| Calculated [M+H]⁺ | 670.3087 |

| Observed [M+H]⁺ | 670.3091 |

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of high-purity this compound. Adherence to the detailed protocols for synthesis, purification, and analysis will enable researchers to confidently produce this essential reagent for their photo-cross-linking and affinity labeling experiments, thereby facilitating the investigation of complex biological interactions.

Biotin-PEG3-benzophenone: A Technical Guide for Photo-Affinity Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Biotin-PEG3-benzophenone, a trifunctional reagent widely used in chemical biology and drug discovery for the identification and characterization of protein-ligand interactions. This document outlines its chemical properties, a detailed experimental protocol for its application in photo-affinity labeling, and a generalized workflow for target protein identification.

Core Properties of this compound

This compound is a versatile chemical probe that integrates three key functionalities onto a single molecule: a biotin moiety for affinity purification, a photoreactive benzophenone group for covalent crosslinking, and a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.

| Property | Value |

| Molecular Formula | C₃₄H₄₆N₄O₇S |

| Molecular Weight | 654.82 g/mol |

| Appearance | Solid or viscous liquid |

| Storage Temperature | -20°C |

Mechanism of Action and Applications

This compound is primarily employed in photo-affinity labeling (PAL), a powerful technique to study protein-ligand interactions.[1][2] The benzophenone group is a photo-activatable moiety that, upon exposure to ultraviolet (UV) light (typically around 350-365 nm), forms a highly reactive triplet diradical.[3] This reactive species can then form a stable covalent bond with nearby molecules, particularly with C-H bonds in amino acid residues of an interacting protein.[3]

The integrated biotin tag allows for the selective enrichment of the cross-linked protein-probe complexes from complex biological mixtures, such as cell lysates, using avidin or streptavidin-conjugated affinity matrices. Subsequent analysis, typically by mass spectrometry, enables the identification of the protein targets of a ligand of interest that has been modified with this photoreactive probe.

Experimental Protocol: Photo-Affinity Labeling and Target Identification

The following is a generalized protocol for using this compound to identify protein targets from a cell lysate. Optimization of concentrations, incubation times, and UV exposure will be necessary for specific applications.

Materials:

-

This compound

-

Cell lysate from the biological system of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of detergents like Tween-20 or Triton X-100)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

UV cross-linker with a 365 nm light source

-

Standard equipment for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Probe Incubation:

-

Incubate the cell lysate with this compound at a predetermined concentration. A typical starting concentration range is 1-10 µM.

-

Perform the incubation on ice or at 4°C for a duration ranging from 30 minutes to 4 hours to allow for the formation of non-covalent interactions between the probe and its target proteins.

-

-

UV Cross-linking:

-

Transfer the lysate-probe mixture to a suitable container (e.g., a petri dish or the wells of a microplate) on ice.

-

Expose the mixture to UV light at 365 nm.[4] The duration of exposure is critical and should be optimized; a starting point could be 15-30 minutes.[4] The distance from the UV source to the sample should also be kept consistent.

-

-

Enrichment of Biotinylated Proteins:

-

Add streptavidin-conjugated beads to the UV-irradiated lysate.

-

Incubate the mixture at 4°C with gentle rotation for 1-2 hours to allow for the capture of the biotinylated protein-probe complexes.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

-

Washing:

-

Discard the supernatant and wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may involve sequential washes with buffers of decreasing detergent concentration.

-

-

Elution:

-

Elute the captured proteins from the beads. For mass spectrometry analysis, on-bead digestion with trypsin is a common method. For SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer containing a high concentration of free biotin is effective.

-

-

Downstream Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected target.

-

For target identification, the eluted and digested proteins are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Experimental Workflow and Logical Relationships

The overall workflow for identifying protein targets using this compound can be visualized as a series of sequential steps, from probe incubation to final target identification.

Caption: Experimental workflow for photo-affinity labeling.

This diagram illustrates the sequential process of using this compound for target protein identification. The process begins with the incubation of the probe with a biological sample, followed by UV-induced covalent cross-linking. The biotinylated complexes are then captured and purified using streptavidin beads. Finally, the enriched proteins are eluted and analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the target proteins.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Biotin-PEG3-Benzophenone Photo-Affinity Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG3-benzophenone for photo-affinity labeling, a powerful technique for identifying and characterizing protein-ligand interactions. This document outlines the principles of the technology, detailed experimental protocols, and data analysis strategies.

Introduction to this compound

This compound is a hetero-bifunctional chemical probe designed for photo-affinity labeling. It consists of three key components:

-

Biotin: A high-affinity tag for the detection and enrichment of labeled molecules using avidin or streptavidin conjugates.

-

PEG3 (Polyethylene Glycol) Linker: A hydrophilic spacer that enhances the water solubility of the probe and minimizes steric hindrance, allowing for better access to the target binding site.

-

Benzophenone: A photo-reactive group that, upon activation with long-wave ultraviolet (UV) light (approximately 350-365 nm), forms a reactive triplet diradical. This intermediate can then covalently crosslink with nearby molecules, primarily through insertion into C-H and N-H bonds.[1][2][3][4]

The combination of these elements allows for the irreversible, light-induced covalent capture of interacting molecules, which can then be easily isolated and identified.

Mechanism of Action

The process of photo-affinity labeling with this compound involves two main steps:

-

Incubation: The probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for non-covalent interaction between the benzophenone moiety (or a ligand attached to the probe) and the target molecule.

-

Photo-activation and Covalent Crosslinking: The sample is irradiated with UV light at a wavelength of approximately 365 nm.[1] The benzophenone group absorbs the light energy and transitions to a highly reactive triplet state, which then forms a covalent bond with the interacting molecule in close proximity. This creates a stable, biotin-tagged target-probe complex.

Experimental Design Considerations

Successful photo-affinity labeling experiments require careful planning and optimization. Key considerations include:

-

Probe Concentration: The optimal concentration of this compound should be determined empirically. It needs to be high enough to achieve efficient labeling but low enough to minimize non-specific interactions.

-

UV Irradiation: The duration and intensity of UV exposure are critical parameters. Insufficient irradiation will result in low labeling efficiency, while excessive exposure can lead to sample damage.[3]

-

Controls: Appropriate controls are essential for data interpretation. These should include:

-

No UV control: To identify molecules that bind non-covalently to the probe or the affinity matrix.

-

Competition control: To demonstrate specificity, the experiment should be performed in the presence of an excess of a non-labeled competitor molecule that binds to the same target.

-

Probe-only control: To identify proteins that may interact non-specifically with the this compound probe itself.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for benzophenone-based photo-affinity labeling, compiled from various sources. Note that these are starting points, and optimization is crucial for each specific application.

| Parameter | Typical Range/Value | Notes |

| This compound Concentration | 1 - 100 µM | Highly dependent on the affinity of the probe for the target. |

| Target Protein Concentration | 0.1 - 10 µM | Should be in excess of the probe's dissociation constant (Kd), if known. |

| UV Irradiation Wavelength | 350 - 365 nm | Minimizes protein damage compared to shorter wavelengths.[1][3] |

| UV Irradiation Time | 10 - 60 minutes | Longer times may be required but can increase non-specific labeling.[3] |

| UV Light Source | UV lamp (e.g., 8W) or LED | |

| Distance from UV Source | 5 - 10 cm | Should be kept consistent across experiments. |

| Labeling Efficiency | Variable | Generally lower than diazirines but benzophenones are more stable.[5] |

Experimental Protocols

Here are detailed protocols for a typical photo-affinity labeling experiment using this compound, followed by analysis using Western blotting and mass spectrometry.

Protocol 1: In Vitro Photo-Affinity Labeling of a Purified Protein

Materials:

-

This compound

-

Purified target protein

-

Assay buffer (e.g., PBS, Tris-HCl, HEPES, pH 7.4)

-

UV crosslinker with 365 nm bulbs

-

Microcentrifuge tubes or 96-well plate

-

SDS-PAGE reagents

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate for HRP

-

Western blotting apparatus

Procedure:

-

Prepare Probe Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Incubation: a. In a microcentrifuge tube or well of a UV-transparent plate, combine the purified target protein and this compound in the assay buffer to the desired final concentrations. b. For a competition control, add an excess (e.g., 10-100 fold molar excess) of an unlabeled competitor to a separate reaction. c. Prepare a "no UV" control sample that will not be irradiated. d. Incubate the reactions for a predetermined time (e.g., 30-60 minutes) at room temperature or 4°C to allow for binding.

-

UV Irradiation: a. Place the samples on ice at a fixed distance from the 365 nm UV light source. b. Irradiate the samples for the optimized duration (e.g., 15-30 minutes). Do not expose the "no UV" control to UV light.

-

SDS-PAGE and Western Blotting: a. Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Add the chemiluminescent substrate and visualize the biotinylated protein bands using an imaging system.

Protocol 2: Photo-Affinity Labeling in Cell Lysate and Pull-down for Mass Spectrometry

Materials:

-

This compound

-

Cultured cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV crosslinker with 365 nm bulbs

-

Streptavidin-agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a solution with high biotin concentration)

-

Mass spectrometry-compatible reagents (e.g., trypsin, urea, DTT, iodoacetamide)

Procedure:

-

Cell Lysis: a. Harvest cultured cells and wash with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

-

Incubation and UV Irradiation: a. Dilute the cell lysate to the desired protein concentration. b. Add this compound to the lysate and incubate as described in Protocol 1, step 2. Include appropriate controls. c. Irradiate the samples as described in Protocol 1, step 3.

-

Enrichment of Biotinylated Proteins: a. Add streptavidin beads to the irradiated lysate and incubate with gentle rotation for 1-2 hours at 4°C to capture the biotinylated proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

-

Elution and Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads. For on-bead digestion, proceed directly to the next step. For elution before digestion, use an appropriate elution buffer. b. On-bead Digestion (recommended): i. Resuspend the beads in a digestion buffer (e.g., containing urea or another denaturant). ii. Reduce the proteins with DTT and alkylate with iodoacetamide. iii. Digest the proteins with trypsin overnight at 37°C. iv. Collect the supernatant containing the digested peptides.

-

Mass Spectrometry Analysis: a. Desalt the peptide samples using a C18 StageTip or equivalent. b. Analyze the peptides by LC-MS/MS. c. Identify the proteins using a database search algorithm. Compare the results from the experimental and control samples to identify specific binding partners of the probe.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound photo-affinity labeling.

Experimental Workflow

Caption: General experimental workflow for photo-affinity labeling.

Logical Relationships in Experimental Design

Caption: Logical relationships of essential controls in photo-affinity labeling.

References

- 1. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for UV Crosslinking with Biotin-PEG3-Benzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Biotin-PEG3-Benzophenone as a photo-activatable crosslinking agent to study molecular interactions. The protocols outlined below cover the experimental setup for UV crosslinking, subsequent enrichment of crosslinked products, and analysis.

Introduction

This compound is a heterobifunctional crosslinking reagent used in photoaffinity labeling to investigate protein-protein, protein-nucleic acid, and protein-ligand interactions.[1][2] This reagent consists of three key components: a benzophenone group for UV-induced covalent crosslinking, a biotin moiety for affinity purification, and a polyethylene glycol (PEG) spacer to provide flexibility and reduce steric hindrance.

Upon exposure to UV light at approximately 350-360 nm, the benzophenone moiety is excited to a triplet state, forming a reactive ketyl radical.[1] This radical can then abstract a hydrogen atom from a nearby C-H, N-H, or O-H bond, resulting in the formation of a stable covalent bond between the reagent and the interacting molecule.[1] The biotin tag allows for the specific capture and enrichment of the crosslinked complexes using streptavidin- or avidin-conjugated affinity matrices.[2]

Key Applications

-

Identification of Protein Binding Partners: Covalently trap transient or weak protein-protein interactions for subsequent identification by mass spectrometry.

-

Mapping Interaction Interfaces: Pinpoint the binding site of a ligand or protein by crosslinking to adjacent amino acid residues.

-

Drug Target Validation: Identify the molecular targets of small molecule drugs by incorporating a benzophenone photophore.[3]

-

Surface Immobilization: Covalently attach biomolecules to surfaces for various biotechnological applications.

Experimental Parameters and Equipment

Successful UV crosslinking experiments with this compound require careful optimization of several parameters. The following table summarizes key quantitative data and equipment recommendations derived from various studies.

| Parameter | Recommended Value/Range | Notes |

| UV Wavelength | 300 - 360 nm | The optimal wavelength for exciting the benzophenone group.[4] A common and effective wavelength is 365 nm.[3] |

| UV Source | UV Crosslinker (e.g., UVP CL-1000) | Provides a controlled and reproducible source of UV radiation.[3] |

| UV Energy | Variable (typically expressed as time) | Dependent on the intensity of the UV source and the distance to the sample. |

| Irradiation Time | 5 - 60 minutes | This is a critical parameter to optimize. Shorter times may result in insufficient crosslinking, while longer times can lead to sample damage.[3][5] |

| Distance from UV Source | 5 cm or as close as possible without heat damage | A shorter distance increases the UV intensity reaching the sample. Placing the sample on ice can mitigate heating.[5] |

| Sample Preparation | Thin film or small volume in UV-transparent vessel | Maximizes UV penetration. Samples can be spread on the inside of a microcentrifuge tube lid.[5] |

| This compound Concentration | To be empirically determined | The optimal concentration depends on the specific application and the affinity of the interaction. |

| Competition Control | Pre-incubation with excess unlabeled ligand/protein | Essential for demonstrating the specificity of the crosslinking interaction.[4] |

Experimental Protocols

Protocol 1: UV Crosslinking of a Protein-Ligand Interaction

This protocol provides a general workflow for the UV crosslinking of a protein of interest with a ligand conjugated to this compound.

Materials:

-

Purified protein of interest

-

This compound conjugated ligand (Photoaffinity Probe)

-

Unlabeled ligand (for competition control)

-

Reaction Buffer (e.g., PBS, HEPES)

-

UV Crosslinker (365 nm)

-

Microcentrifuge tubes

-

Ice

Procedure:

-

Sample Preparation:

-

In a microcentrifuge tube, combine the purified protein and the this compound conjugated ligand in the reaction buffer. The final concentrations should be optimized based on the binding affinity.

-

Prepare a competition control sample by pre-incubating the protein with a 10-100 fold molar excess of the unlabeled ligand for 15-30 minutes before adding the photoaffinity probe.

-

Prepare a negative control sample that will not be exposed to UV light.

-

-

Incubation: Incubate the samples for a predetermined time (e.g., 30 minutes) at room temperature or 4°C to allow for binding equilibrium to be reached.[3]

-

UV Irradiation:

-

Place the microcentrifuge tubes on ice with the lids open inside the UV crosslinker. To maximize UV exposure, the sample can be spread as a thin film on the inside of the lid.[5]

-

Irradiate the samples with 365 nm UV light for a predetermined time (e.g., 15-30 minutes).[3] Keep the negative control sample on ice outside of the crosslinker.

-

-

Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to the sample.

-

Analysis: The crosslinked products can be analyzed by SDS-PAGE followed by western blotting with a streptavidin-HRP conjugate to detect the biotinylated complexes. A successful crosslinking will show a higher molecular weight band corresponding to the protein-ligand complex in the UV-treated sample compared to the non-irradiated control. The intensity of this band should be significantly reduced in the competition control sample.

Protocol 2: Enrichment of Crosslinked Products using Streptavidin Beads

This protocol describes the enrichment of biotinylated crosslinked products for subsequent analysis, such as mass spectrometry.

Materials:

-

UV crosslinked sample from Protocol 1

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis Buffer (containing detergents like NP-40 or Triton X-100)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution with high biotin concentration)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Sample Lysis: If the crosslinking was performed in cells, lyse the cells using an appropriate lysis buffer to solubilize the proteins.

-

Bead Preparation: Wash the streptavidin beads with the lysis buffer according to the manufacturer's instructions.

-

Binding: Add the lysate containing the crosslinked products to the prepared streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated complexes to the beads.

-

Washing:

-

Pellet the beads using a magnetic rack or centrifugation.

-

Remove the supernatant and wash the beads multiple times (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For SDS-PAGE analysis, boiling the beads in SDS-PAGE sample buffer is effective. For mass spectrometry, elution with a buffer containing a high concentration of free biotin or on-bead digestion can be performed.

-

-

Downstream Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining. For identification of the crosslinked proteins, the eluted sample can be subjected to in-gel digestion followed by mass spectrometry analysis.

Visualizations

Experimental Workflow for Photoaffinity Labeling

Caption: Workflow for identifying protein interactions using this compound.

p53-MDM2 Interaction Study using Photoaffinity Labeling

Caption: Probing the p53-MDM2 interaction with a photoaffinity label.

References

- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling Protein-Protein Interactions: A Detailed Guide to Using Biotin-PEG3-Benzophenone

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Identifying these interactions is crucial for elucidating signaling pathways, validating drug targets, and developing novel therapeutics. Photo-affinity labeling (PAL) is a powerful technique for capturing both stable and transient PPIs in a cellular context. This application note provides a detailed protocol for utilizing Biotin-PEG3-benzophenone, a trifunctional crosslinker, to identify and quantify protein-protein interactions.

This compound incorporates three key functionalities:

-

Benzophenone: A photo-activatable group that, upon exposure to UV light (approximately 350-360 nm), forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][2]

-

Biotin: A high-affinity tag for streptavidin-based purification, enabling the selective enrichment of crosslinked protein complexes.[3][4]

-

PEG3 linker: A flexible, hydrophilic spacer arm that minimizes steric hindrance and improves the accessibility of the biotin and benzophenone moieties.

This methodology, often coupled with quantitative mass spectrometry techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the robust identification and quantification of specific protein interactors.[5][6][7][8][9]

Principle of the Method

The experimental workflow involves introducing a "bait" protein of interest, tagged with this compound, into a cellular system. Upon UV irradiation, the benzophenone moiety covalently crosslinks the bait protein to its interacting "prey" proteins. The resulting protein complexes are then lysed from the cells, and the biotinylated complexes are selectively captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry. When combined with SILAC, this method allows for the differentiation of true interaction partners from background contaminants by comparing the relative abundance of proteins in labeled versus unlabeled samples.

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical workflow for identifying protein-protein interactions using this compound.

Protocol 1: SILAC Labeling of Cells (for Quantitative Analysis)

This protocol is for researchers wishing to perform quantitative analysis to distinguish specific interactors from non-specific background proteins.

Materials:

-

SILAC-compatible cell line (e.g., HEK293T, HeLa)

-

"Light" SILAC medium (containing normal L-lysine and L-arginine)

-

"Heavy" SILAC medium (containing 13C6,15N2-L-lysine and 13C6,15N4-L-arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells for at least six passages in both "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[10]

-